molecular formula C8H9N3 B586815 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine CAS No. 87748-30-9

2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine

Cat. No.: B586815
CAS No.: 87748-30-9
M. Wt: 147.181
InChI Key: LOAAGDVVIHEJQR-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring The pyrazole ring is a five-membered ring containing two nitrogen atoms, while the pyridine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method involves the reaction of 2-pyridinecarboxaldehyde with hydrazine hydrate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as N-bromosuccinimide, and nucleophiles, like amines and thiols, are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while reduction can produce fully hydrogenated pyrazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation technologies.

    Biological Studies: It serves as a ligand in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and mechanisms of action.

    Industrial Applications: The compound is explored for its use in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its biological effects. For example, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrazol-3-yl)pyridine
  • 2-(5-Methyl-1H-pyrazol-3-yl)pyridine
  • 3-(Pyridin-2-yl)-1H-pyrazole-5-amine

Uniqueness

2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for the development of new compounds with tailored properties. Its ability to undergo various chemical reactions and form stable complexes with metals further enhances its utility in diverse applications.

Properties

IUPAC Name

2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-5-9-7(3-1)8-4-6-10-11-8/h1-3,5,10H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAAGDVVIHEJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNN=C1C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747678
Record name 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87748-30-9
Record name 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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